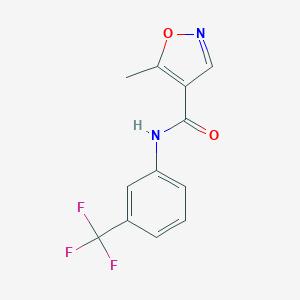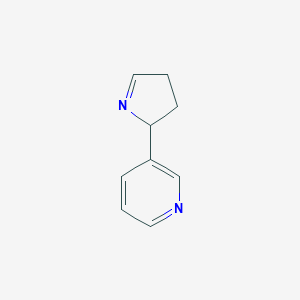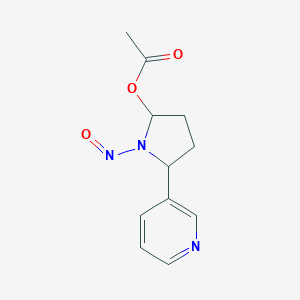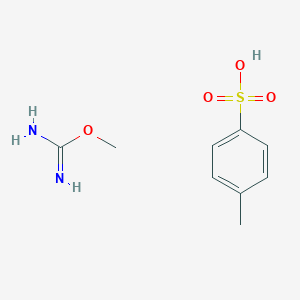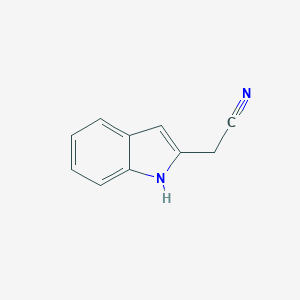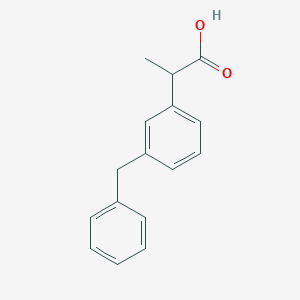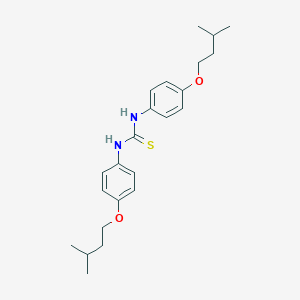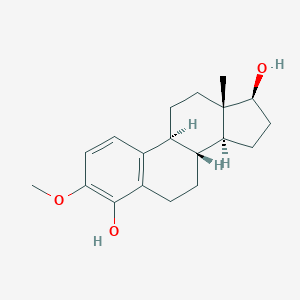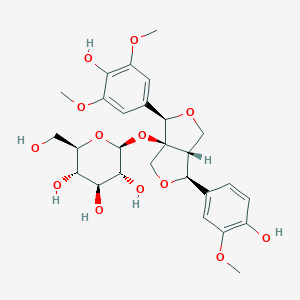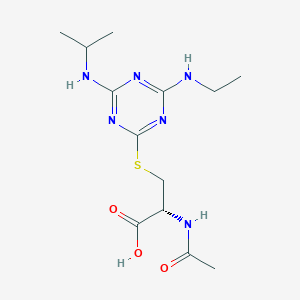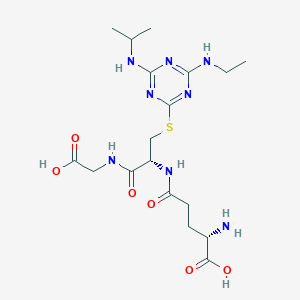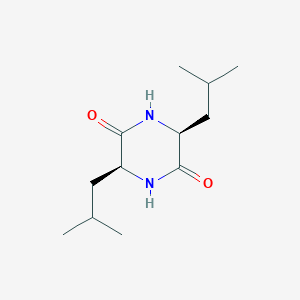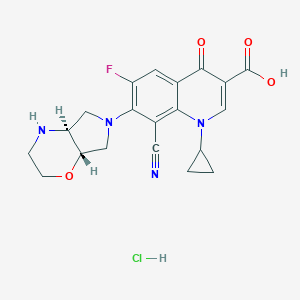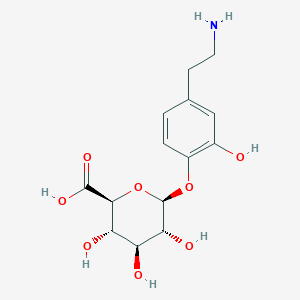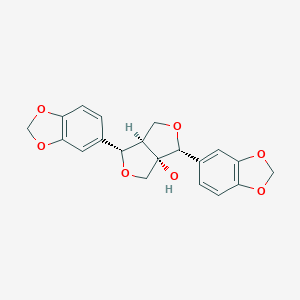
パウロニン
概要
説明
Paulownin is a naturally occurring furofuran lignan derived from the Paulownia tomentosa tree. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
科学的研究の応用
Paulownin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive lignans and as a model compound for studying lignan biosynthesis.
作用機序
パウロニンは、さまざまな分子標的と経路を通じて効果を発揮します。
生化学分析
Biochemical Properties
The biochemical properties of Paulownin are influenced by the nutrients in in vitro regenerated plantlets and somaclonal variation . Biochemical traits such as soluble leaf protein, anthocyanin, flavonoid, proline, carotenoid contents, and photosynthetic pigment amounts in induced embryos and regenerated plantlets have been measured .
Cellular Effects
The effects of Paulownin on cells are largely dependent on the nutrients present in the culture medium. For instance, media with decreased macronutrients to half and a quarter amount showed a higher ratio of somatic embryo induction, regeneration, and antioxidant activity .
Molecular Mechanism
It is known that by reducing macronutrients, especially nitrate and ammonium in tissue culture of Paulownin plant, somatic embryo induction, regeneration, and antioxidant activities increase while free radicals reduce .
Temporal Effects in Laboratory Settings
The effects of Paulownin over time in laboratory settings are influenced by the nutrient composition of the culture medium. Media with reduced nutrient strength to one-fourth and one-second, somaclonal variation and genomic changes were recorded .
Metabolic Pathways
It is known that elements may be linked to the frequency of somaclonal variation in an in vitro culture .
Transport and Distribution
It is known that the nutrient composition of the culture medium can influence the induction and regeneration of somatic embryos .
Subcellular Localization
It is known that the nutrient composition of the culture medium can influence the induction and regeneration of somatic embryos .
準備方法
合成経路と反応条件: パウロニンは、®-(+)-3-ヒドロキシブタノライドから、12工程で4.4%の収率で立体選択的に合成できます
工業生産方法: パウロニンの工業生産は、通常、エンジュの心材と辺材からの抽出により行われます。 抽出プロセスには、ヘキサンとクロロホルムを用いた溶媒分別による活性化合物の分離が含まれます .
化学反応の分析
反応の種類: パウロニンは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: パウロニンは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを用いて行うことができます。
置換: 置換反応は、しばしば、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの求核試薬を伴います。
生成される主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたパウロニンのさまざまな誘導体が含まれ、これらは生物活性を強化または変化させる可能性があります .
4. 科学研究への応用
パウロニンは、科学研究において幅広い応用範囲を持っています。
化学: 他の生物活性リグナンを合成するための前駆体として、およびリグナン生合成を研究するためのモデル化合物として使用されます。
生物学: 抗菌性と抗酸化性が研究されており、天然保存料や健康食品の潜在的な候補となっています.
医学: 抗炎症作用と鎮痛作用、およびさまざまな癌細胞株に対する細胞毒性活性による癌治療における可能性が検討されています.
類似化合物との比較
パウロニンは、セサミンやピペリتولなどの他のリグナンと比較されることがよくあります。
セサミン: パウロニンと同様に、セサミンは抗酸化作用と抗炎症作用を示します。
ピペリتول: ピペリتولは、パウロニンと構造的に類似していますが、生物活性は弱いです.
類似化合物のリスト:
- セサミン
- ピペリتول
- ポドフィロトキシン
- アルチゲニン
パウロニンの生物活性のユニークな組み合わせとさまざまな用途の可能性は、科学研究および産業応用における重要な化合物となっています。
特性
IUPAC Name |
(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZFLPWHBKTTR-WNISUXOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156507 | |
| Record name | Paulownin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-46-5 | |
| Record name | (+)-Paulownin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paulownin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paulownin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13040-46-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Paulownin?
A: Paulownin possesses the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol. [, , ]
Q2: What are the key structural features of Paulownin?
A: Paulownin belongs to the 3,7-dioxabicyclo-(3,3,0)-octane group of lignans. Its core structure consists of two fused tetrahydrofuran rings with a hydroxyl group at the ring juncture. It also features two 3,4-methylenedioxyphenyl groups. [, ]
Q3: What spectroscopic data are available for characterizing Paulownin?
A: Researchers commonly utilize various spectroscopic techniques to characterize Paulownin, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Analyses of these spectra provide valuable information about the compound's structure, functional groups, and fragmentation patterns. [, , ]
Q4: What are the reported biological activities of Paulownin?
A: Studies have explored various potential biological activities of Paulownin, including: * Anti-inflammatory activity: Paulownin demonstrated significant inhibition of ear swelling induced by xylene in a dose-dependent manner. [] * Analgesic activity: It exhibited analgesic effects by reducing writhing times in mice induced by acetic acid. [] * Immunomodulatory activity: Paulownin enhanced the phagocytic function of mononuclear phagocytes. [] * Hypoglycemic activity: High doses of Paulownin significantly decreased blood glucose levels, suggesting potential for managing hyperglycemia. [] * Cytotoxic activity: Paulownin showed cytotoxic activity against human breast cancer (MCF-7) cells. [] * Antifungal activity: Studies suggest Paulownin might contribute to the antifungal properties of certain plants, potentially through its piperonyl nucleus. []
Q5: What is known about the mechanism of action of Paulownin?
A: While research on Paulownin's mechanism of action is ongoing, some studies provide insights: * Inhibition of Cystathionine γ-synthase (CGS): Paulownin exhibited inhibitory activity against Helicobacter pylori CGS, a potential drug target for bacterial infections. The inhibition was found to be non-competitive with the substrate O-succinyl-l-homoserine. [] * Antioxidant properties: Paulownin, along with other compounds identified in Paulownia tomentosa Steud flower extracts, demonstrated potent antioxidant activity through scavenging DPPH, superoxide anions, and hydroxyl radicals. []
Q6: What are the potential applications of Paulownin based on its biological activities?
A: Paulownin's diverse biological activities make it a promising candidate for various applications: * Anti-inflammatory agent: Its potent anti-inflammatory effects suggest potential for treating inflammatory conditions. [] * Analgesic: Its ability to reduce pain perception makes it a potential candidate for developing new painkillers. [] * Immunomodulator: Its immunomodulatory effects could be explored for boosting immune responses or managing autoimmune disorders. [] * Antidiabetic agent: Its hypoglycemic activity highlights its potential for developing new antidiabetic drugs. [] * Anticancer agent: Its cytotoxic activity against cancer cell lines warrants further investigation for developing anticancer therapies. [, ] * Antibacterial agent: Its inhibitory activity against bacterial enzymes, like CGS, suggests potential for developing new antibacterial drugs. []
Q7: Are there any studies on the structure-activity relationship (SAR) of Paulownin?
A: Yes, researchers have investigated the SAR of Paulownin and its derivatives: * One study focused on synthesizing novel Paulownin derivatives via click chemistry, specifically targeting the hydroxyl group. The research explored how structural modifications impacted the cytotoxic activity of these derivatives against various cancer cell lines. Results showed that some derivatives exhibited increased potency and selectivity compared to the parent compound, highlighting the potential of SAR studies for optimizing therapeutic properties. [] * Research on the antifungal activity of lignans from Gmelina arborea suggested that the presence of a piperonyl nucleus in Paulownin and other lignans contributed to their activity against fungi like Trametes versicolor. []
Q8: Is there any research on the pharmacokinetics (PK) of Paulownin?
A8: Currently, detailed information regarding the PK properties of Paulownin, such as absorption, distribution, metabolism, and excretion (ADME), is limited. Further research is needed to understand how the compound behaves within living organisms, which is crucial for determining its suitability for drug development.
Q9: What are the current limitations and future directions for Paulownin research?
A9: Despite promising findings, research on Paulownin is still in its early stages. Key limitations include: * Limited understanding of its mechanism of action for various biological activities. * Lack of comprehensive PK and pharmacodynamics (PD) data. * Limited in vivo studies to validate in vitro findings and assess efficacy in animal models of disease. * Need for extensive toxicological studies to evaluate safety and potential adverse effects.
Q10: Has any research investigated the environmental impact of Paulownin or its production?
A10: While Paulownin is a natural compound found in various plant species, research specifically addressing its environmental impact and degradation remains limited. Further studies are needed to assess potential ecotoxicological effects and explore sustainable practices for its production and utilization.
Q11: What are the potential sources of Paulownin and their sustainability?
A: Paulownin is primarily extracted from various plant sources, including: * Paulownia tomentosa wood [, , ] * Phyllarthron comorense heartwood [, ] * Callicarpa maingayi stem bark [, ] * Gmelina arborea heartwood [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


